1-(2,6-Diisopropylphenyl)-3-methyl-1H-1,2,4-triazole
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Overview
Description
1-(2,6-Diisopropylphenyl)-3-methyl-1H-1,2,4-triazole is a heterocyclic compound characterized by the presence of a triazole ring substituted with a 2,6-diisopropylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Diisopropylphenyl)-3-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-diisopropylphenyl hydrazine with methyl isocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Diisopropylphenyl)-3-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the existing groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines.
Scientific Research Applications
1-(2,6-Diisopropylphenyl)-3-methyl-1H-1,2,4-triazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 1-(2,6-Diisopropylphenyl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The compound may also modulate signaling pathways by binding to key proteins, thereby altering cellular functions.
Comparison with Similar Compounds
- 1-(2,6-Diisopropylphenyl)-3-methyl-1H-imidazole
- 1-(2,6-Diisopropylphenyl)-3-methyl-1H-pyrazole
- 1-(2,6-Diisopropylphenyl)-3-methyl-1H-tetrazole
Comparison: Compared to these similar compounds, 1-(2,6-Diisopropylphenyl)-3-methyl-1H-1,2,4-triazole exhibits unique properties due to the presence of the triazole ring, which imparts distinct electronic and steric characteristics. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-10(2)13-7-6-8-14(11(3)4)15(13)18-9-16-12(5)17-18/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPAIXIRKCMYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=C(C=CC=C2C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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